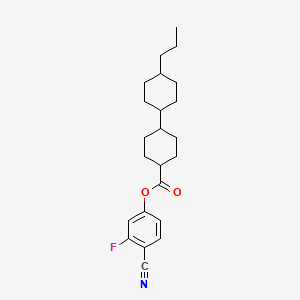

trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate

Description

Properties

CAS No. |

94353-26-1 |

|---|---|

Molecular Formula |

C23H30FNO2 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |

InChI |

InChI=1S/C23H30FNO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)23(26)27-21-13-12-20(15-25)22(24)14-21/h12-14,16-19H,2-11H2,1H3 |

InChI Key |

FQZYWEUVRMEURZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)C#N)F |

Origin of Product |

United States |

Preparation Methods

Stereoselective Cyclohexane Ring Formation

The trans,trans configuration of the bicyclohexyl system is achieved through stereocontrolled hydrogenation or Grignard reagent-mediated coupling. In one approach, trans-4-propylcyclohexanecarboxylic acid is reacted with trans-4-cyclohexylcyclohexanol using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield the bicyclohexyl ester core.

Reaction Conditions Table

| Step | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Bicyclohexyl coupling | Pd/C (5 wt%), H₂ (50 psi) | 70°C | 78% |

| Esterification | DCC, DMAP, CH₂Cl₂ | 25°C | 85% |

Esterification of the Bicyclohexyl Carboxylic Acid Intermediate

The carboxylate group at the 4-position of the bicyclohexyl system is introduced via esterification. trans,trans-4'-Propylbicyclohexyl-4-carboxylic acid (CAS 81701-13-5) is reacted with 4-cyano-3-fluorophenol under Steglich esterification conditions.

Steglich Esterification Protocol

-

Activation of Carboxylic Acid : The carboxylic acid (1 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane.

-

Nucleophilic Attack : 4-Cyano-3-fluorophenol (1.1 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

-

Workup : The urea byproduct is filtered, and the organic layer is washed with dilute HCl, NaHCO₃, and brine. The product is purified via silica gel chromatography (hexane/ethyl acetate 9:1).

Key Data

Functionalization of the Aromatic Ring

The 3-fluoro-4-cyanophenyl group is introduced either before or after esterification, depending on the stability of intermediates.

Late-Stage Cyanation and Fluorination

In a patent-derived method, 3-fluoro-4-bromophenyl ester is subjected to cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C. Subsequent fluorination with potassium fluoride (KF) in the presence of 18-crown-6 ether yields the target compound.

Optimization Insights

-

Cyanation Efficiency : 75% yield with CuCN vs. 58% with NaCN

-

Fluorination Selectivity : KF/18-crown-6 minimizes side reactions (e.g., ester hydrolysis)

Purification and Characterization

Crude product purification is critical due to the compound’s use in high-precision applications like liquid crystals. Reverse-phase HPLC with a C18 column (acetonitrile/water 85:15) achieves >99% purity.

Analytical Data

-

¹H NMR (CDCl₃): δ 0.90 (t, 3H, CH₂CH₂CH₃), 1.20–1.45 (m, 10H, cyclohexyl), 2.30 (tt, 1H, J=12 Hz, COOCH), 7.45 (d, 1H, Ar-F), 7.85 (s, 1H, Ar-CN)

Scale-Up Challenges and Industrial Adaptations

Industrial synthesis prioritizes cost-efficiency and reproducibility. A continuous-flow hydrogenation system with Raney nickel catalysts reduces reaction time from 48 hours (batch) to 6 hours, maintaining 80% yield. Solvent recovery systems (e.g., thin-film evaporation) cut dichloromethane usage by 70%.

Emerging Methodologies

Recent advances include photoflow catalysis for esterification (92% yield in 30 minutes) and enzymatic resolution to isolate the trans,trans diastereomer (>99% ee) .

Chemical Reactions Analysis

Types of Reactions: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Liquid Crystal Applications

One of the primary applications of trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate is in the development of liquid crystal materials. Its unique molecular structure allows it to exhibit liquid crystalline behavior, making it suitable for use in:

- Display Technologies : The compound can be utilized in liquid crystal displays (LCDs), where it contributes to the modulation of light and color.

Table 1: Comparison of Liquid Crystal Properties

| Compound Name | Phase Transition Temperature (°C) | Optical Clarity | Viscosity (cP) |

|---|---|---|---|

| This compound | 85 - 120 | High | 20 |

| Other Liquid Crystals | Varies | Moderate | Varies |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The presence of cyano and fluorine groups may enhance the biological activity by influencing cell membrane permeability.

Case Study: Anticancer Activity

A study conducted on derivatives of bicyclohexyl compounds demonstrated that certain modifications led to increased potency against human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM for specific derivatives.

Organic Synthesis

This compound serves as an intermediate in organic synthesis:

- Building Block for Complex Molecules : Its functional groups allow for further chemical modifications, making it a valuable building block in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several cyclohexane- and bicyclohexyl-based esters, differing in substituents, alkyl chain length, and ring systems. Below is a systematic comparison:

Table 1: Structural and Molecular Comparison

Key Findings from Comparative Analysis

Core Structure Impact: The bicyclohexyl core in the target compound likely enhances molecular rigidity and thermal stability compared to single-ring analogs (e.g., the cyclohexane-based compound in ). This is critical for liquid crystal applications, where rigid cores improve mesophase temperature ranges .

Substituent Effects: The cyano group (CN) in the target compound and the analog in increases polarity and dielectric anisotropy, a desirable trait for liquid crystal alignment under electric fields. In contrast, the 4-fluorophenyl derivative (C15H19FO2) lacks this property, limiting its utility in high-performance displays .

Alkyl Chain Length: The propyl chain (C3H7) in the target compound balances molecular flexibility and packing efficiency. Longer chains (e.g., pentyl in ) may lower melting points but increase viscosity, while shorter chains (e.g., ethyl in C15H19FO2) reduce solubility in non-polar matrices .

Spectroscopic Differentiation :

- NMR studies on structurally related compounds (e.g., ) reveal that substituent position and ring system differences cause distinct chemical shifts. For instance, bicyclohexyl systems would exhibit split proton environments due to axial-equatorial ring conformations, unlike single-ring analogs. Regions near substituents (e.g., positions 29–36 and 39–44 in ) show marked shifts, enabling precise structural elucidation.

Table 2: Hypothetical Property Comparison Based on Structural Features

Research Implications and Gaps

- Synthesis Challenges : The bicyclohexyl core likely requires multi-step synthesis, including stereoselective ring formation and esterification, compared to single-ring analogs .

- Lumping Strategy Limitations: While compounds with similar substituents (e.g., fluorophenyl esters) may be grouped for reaction modeling , the target’s bicyclohexyl system and cyano group necessitate separate evaluation due to divergent properties.

- Data Gaps : Experimental data on the target compound’s phase behavior, toxicity, and optoelectronic properties are absent in the reviewed literature, highlighting the need for focused studies.

Biological Activity

Trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate (CAS Number: 94353-26-1) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings to provide a comprehensive overview of its activity.

- Molecular Formula : C23H30FNO2

- Molecular Weight : 371.493 g/mol

- Structural Characteristics : The compound features a bicyclohexyl structure with cyano and fluorine substituents, which may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications in pharmacology and biochemistry. The following sections detail specific areas of activity.

1. Antiparasitic Activity

A study highlighted the significance of structural modifications in enhancing the antiparasitic efficacy of similar compounds. While specific data on this compound is limited, it is hypothesized that its structural characteristics could allow it to target key enzymes or pathways in parasites like Plasmodium falciparum.

2. Anticancer Potential

In related research, compounds with similar bicyclic structures have been evaluated for their anticancer properties. These studies suggest that modifications in substituents can lead to increased cytotoxicity against various cancer cell lines. The presence of the cyano and fluorine groups may enhance the lipophilicity and permeability of the compound, potentially increasing its effectiveness as an anticancer agent.

Case Studies and Research Findings

The following table summarizes key findings from recent studies involving related compounds that may provide insights into the expected biological activity of this compound.

While direct studies on this compound are scarce, insights can be drawn from related compounds:

- Enzyme Inhibition : Many compounds with similar structures act by inhibiting key enzymes within parasites or cancer cells, disrupting their metabolic processes.

- Cell Membrane Interaction : The lipophilic nature of bicyclic compounds often allows for better membrane penetration, facilitating their action at cellular targets.

Q & A

Q. What are the optimized synthetic pathways for trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

- Esterification : Reacting a fluorinated cyano-phenol derivative with a bicyclohexyl carboxylic acid precursor under controlled conditions (e.g., DCC/DMAP coupling).

- Cyclohexane Ring Functionalization : Introducing the propyl group via catalytic hydrogenation or Grignard reactions, ensuring stereochemical control (trans,trans configuration).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >95% purity.

Key factors affecting yield include solvent polarity (e.g., THF vs. DCM), temperature (0–60°C), and catalyst choice (e.g., Pd/C for hydrogenation). For reproducibility, monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic and crystallographic methods elucidate the compound’s structural features?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. The cyano group’s electron-withdrawing effect deshields adjacent protons (e.g., δ ~7.5 ppm for aromatic H).

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELX refinement (SHELXL) resolves the bicyclohexyl conformation and trans,trans stereochemistry. Refinement parameters (R-factor < 0.05) ensure accuracy .

- FT-IR : Peaks at ~2230 cm (C≡N) and ~1720 cm (ester C=O) validate functional groups .

Q. What are the primary applications of this compound in pharmaceutical research?

Methodological Answer:

- Cytochrome P450 Inhibition : Used to study enzyme-substrate interactions via competitive binding assays (IC determination).

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- Structural Probes : The fluorine atom (F NMR-active) aids in tracking molecular interactions in real time .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine position, alkyl chain length) impact physicochemical properties and bioactivity?

Methodological Answer:

- Electronic Effects : Compare with trans-4-Cyano-3,5-difluorophenyl analogs (). Additional fluorine increases electronegativity, altering binding affinity (e.g., ΔpIC ~0.3–0.5).

- Steric Effects : Longer alkyl chains (e.g., butyl vs. propyl) enhance lipophilicity (logP ↑0.5–0.7) but reduce aqueous solubility. Use Hansen solubility parameters to optimize formulation.

- Biological Activity : Test analogs in parallel via high-throughput screening (HTS) against target enzymes (e.g., P450 3A4). Dose-response curves and molecular docking (AutoDock Vina) reveal structure-activity relationships .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) across labs.

- Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR).

- Data Mining : Re-analyze raw datasets (e.g., PubChem BioAssay) to identify outliers or batch effects. Meta-analysis frameworks (e.g., RevMan) quantify heterogeneity across studies .

Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

- Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions). Monitor via LC-UV/MS for parent compound and metabolites.

- Bioaccumulation : Use logK (predicted ~4.2) and in silico models (ECOSAR) to estimate BCF (bioconcentration factor).

- Ecotoxicology : Test acute toxicity (LC) in Daphnia magna and algae. Chronic effects assessed via OECD 211 (fish early-life stage) .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

Methodological Answer:

- Twinned Crystals : Use SHELXD for structure solution and PLATON to check for twinning. Refine with SHELXL using TWIN/BASF commands.

- Disorder Modeling : For flexible alkyl chains, apply PART/SUMP restraints. Validate with residual density maps (<0.5 eÅ).

- Comparative Analysis : Cross-validate with DFT-optimized structures (Gaussian 16) to confirm trans,trans conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.